Boc-D-alanine (CAS 7764-95-6) is an N-alpha-protected, unnatural amino acid building block essential for the synthesis of protease-resistant peptide therapeutics and peptidomimetics. Featuring a D-configuration stereocenter and an acid-labile, base-stable tert-butoxycarbonyl (Boc) protecting group, it is a foundational precursor for both Boc/Bzl solid-phase peptide synthesis (SPPS) and complex liquid-phase orthogonal syntheses . By providing precise stereocontrol and predictable reactivity, Boc-D-alanine enables the commercial-scale manufacturing of advanced active pharmaceutical ingredients (APIs), such as GnRH antagonists, where biological half-life and sequence fidelity are critical procurement parameters [1].
Substituting Boc-D-alanine with its natural enantiomer, Boc-L-alanine, fundamentally alters the target peptide's spatial conformation and eliminates the steric hindrance required to bypass endogenous proteases, often reducing in vivo half-life from hours to mere minutes [1]. Procurement substitution with Fmoc-D-alanine is equally unviable for base-sensitive peptide sequences or when the synthetic route involves basic conditions (e.g., on-resin N-methylation), as the Fmoc group is prematurely cleaved by mild bases like piperidine [2]. Furthermore, utilizing unprotected D-alanine leads to uncontrolled oligomerization during activation, making N-alpha Boc protection an absolute requirement for sequence-specific, high-yield stepwise coupling[3].
The incorporation of the D-alanine enantiomer via Boc-D-alanine provides critical steric resistance against endogenous L-specific proteases compared to the natural L-alanine counterpart. Studies on peptide metabolism demonstrate that substituting canonical L-amino acids with D-enantiomers can extend the biological half-life of peptide therapeutics from minutes to several hours by blocking enzymatic cleavage sites [1]. For procurement, selecting the D-enantiomer is mandatory when formulating long-acting APIs, as the L-enantiomer baseline fails to meet the pharmacokinetic requirements for sustained receptor activation[2].
| Evidence Dimension | In vivo proteolytic half-life |
| Target Compound Data | D-alanine incorporation (extends half-life to hours/days) |
| Comparator Or Baseline | L-alanine incorporation (rapid degradation, half-life in minutes) |
| Quantified Difference | >10-fold increase in metabolic stability |
| Conditions | Serum or in vivo pharmacokinetic assays |
Buyers must procure the D-enantiomer to achieve the necessary metabolic stability and dosing intervals required for commercial peptide therapeutics.
Boc-D-alanine is strictly required over Fmoc-D-alanine when the synthetic route involves base-catalyzed steps, such as on-resin N-methylation, or when synthesizing base-sensitive peptides. The Boc protecting group is 100% stable to strong bases like 20% piperidine or DBU, whereas the Fmoc group is rapidly cleaved under these conditions . Conversely, Boc is efficiently removed using strong acids like trifluoroacetic acid (TFA), allowing for orthogonal deprotection strategies that are impossible with Fmoc-protected comparators [1].
| Evidence Dimension | Stability to 20% Piperidine (Basic conditions) |
| Target Compound Data | Boc-D-alanine (100% stable, no cleavage) |
| Comparator Or Baseline | Fmoc-D-alanine (Rapid and complete cleavage) |
| Quantified Difference | Absolute orthogonality (0% vs 100% cleavage in base) |
| Conditions | Standard SPPS deprotection cycles |
Dictates precursor selection for complex syntheses; Boc-D-alanine is essential if the manufacturing process utilizes base-catalyzed modifications prior to N-alpha deprotection.
High-grade Boc-D-alanine is specified to contain ≤0.3% of the L-enantiomer, ensuring an enantiomeric excess (ee) of >99.4% [1]. If a buyer substitutes this with a lower-purity or racemic Boc-DL-alanine baseline, the stepwise coupling in peptide synthesis will generate an exponentially increasing number of diastereomeric impurities. Separating these diastereomers at the macroscopic API level requires costly and low-yield preparative HPLC, making the strict chiral purity of the starting material a critical procurement metric for scalable manufacturing .
| Evidence Dimension | L-enantiomer impurity limit |
| Target Compound Data | High-purity Boc-D-alanine (≤0.3% L-enantiomer) |
| Comparator Or Baseline | Standard/Racemic grade (up to 50% L-enantiomer) |
| Quantified Difference | >99% reduction in chiral impurities |
| Conditions | Chiral HPLC specification testing |
Procuring high-ee Boc-D-alanine prevents the formation of inseparable diastereomers, directly impacting the final yield and regulatory compliance of peptide APIs.
Boc-D-alanine is a critical building block in the synthesis of Degarelix and other advanced peptide therapeutics. The D-configuration is essential for the drug's prolonged receptor-mediated suppression of testosterone by resisting enzymatic degradation, while the Boc protection allows for the specific multi-step solid-phase synthesis required for this decapeptide [1].
In workflows where target peptides are prone to base-catalyzed side reactions (such as aspartimide formation), the Boc/Bzl SPPS strategy utilizing Boc-D-alanine is preferred. It avoids the repetitive use of piperidine required by Fmoc alternatives, ensuring higher crude yields of the intact sequence [2].
When modifying peptide backbones to further enhance pharmacokinetic profiles via N-methylation, the base-stable nature of Boc-D-alanine allows for selective deprotonation and methylation without premature loss of the N-alpha protecting group, a process that would fail with Fmoc-protected analogs [3].